N-(4-chloro-2-methylphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide
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Overview
Description
N-(4-chloro-2-methylphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound with potential applications in medicinal chemistry. This compound belongs to the class of dibenzo[c,e][1,2]thiazine derivatives, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methylphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps. One common method starts with the reduction of nitro groups in N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide derivatives. The resulting 2-aminobenzenesulfonamides are then reacted with trimethyl orthoacetate to form 3-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives . Further bromination and nucleophilic substitution reactions are carried out to introduce the desired substituents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-methylphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(4-chloro-2-methylphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: It is studied for its interactions with biological targets, such as enzymes and receptors.
Industry: It may be used in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methylphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dibenzo[c,e][1,2]thiazine derivatives, such as:
- 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives
- Quinazolinone derivatives
Uniqueness
N-(4-chloro-2-methylphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is unique due to its specific substituents and the resulting biological activities. Compared to other similar compounds, it may exhibit higher selectivity and potency for certain biological targets .
Properties
Molecular Formula |
C22H19ClN2O3S |
---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
N-(4-chloro-2-methylphenyl)-6-ethyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxamide |
InChI |
InChI=1S/C22H19ClN2O3S/c1-3-25-20-11-8-15(22(26)24-19-10-9-16(23)12-14(19)2)13-18(20)17-6-4-5-7-21(17)29(25,27)28/h4-13H,3H2,1-2H3,(H,24,26) |
InChI Key |
OZJSUTIULZXUOG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)NC3=C(C=C(C=C3)Cl)C)C4=CC=CC=C4S1(=O)=O |
Origin of Product |
United States |
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